Acetyldigitoxin

Description

Properties

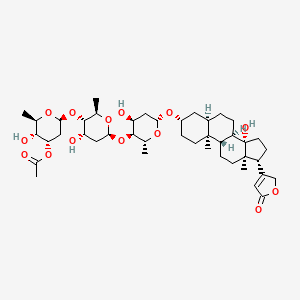

IUPAC Name |

[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMZBILYSWLILX-UMDUKNJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetyldigitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-02 g/L | |

| Record name | Acetyldigitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyldigitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1111-39-3, 25395-32-8 | |

| Record name | (3β,5β)-3-[(O-3-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyldigitoxin [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyldigitoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyldigitoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-14-hydroxy-, monoacetate, (3β,5β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLDIGITOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV4Q4L2FU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyldigitoxin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014652 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Acetyldigitoxin on Cardiac Muscle: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, exerts a significant positive inotropic effect on cardiac muscle, a property that has been historically harnessed for the treatment of heart failure.[1] This technical guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of this compound on cardiomyocytes. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of ionic events that ultimately augment myocardial contractility.[2][3] However, this therapeutic action is closely linked to its potential for arrhythmogenesis. This document will delve into the core signaling pathways, present available quantitative data, outline key experimental protocols for its study, and provide visual representations of the involved mechanisms.

Primary Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound in cardiac muscle cells is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the sarcolemma.[2][4]

This compound binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase.[2] This binding inhibits the pump's activity, leading to a decrease in the extrusion of Na+ from the cardiomyocyte. The consequent rise in the intracellular Na+ concentration ([Na+]i) is the pivotal event that initiates the positive inotropic effect.[3][4]

Impact on Intracellular Calcium Homeostasis

The increase in [Na+]i alters the function of another crucial ion transporter: the Na+/Ca2+ exchanger (NCX).[2] Operating in its forward mode, the NCX typically extrudes calcium (Ca2+) from the cell in exchange for Na+ influx. However, as the intracellular Na+ concentration rises due to Na+/K+-ATPase inhibition, the electrochemical gradient driving this exchange is reduced. This leads to a decrease in Ca2+ efflux and, consequently, an accumulation of intracellular Ca2+ ([Ca2+]i).[2]

The elevated cytosolic Ca2+ is then taken up and stored in the sarcoplasmic reticulum (SR) by the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). This results in an increased SR Ca2+ load, meaning more Ca2+ is available for release during subsequent action potentials. Upon excitation, the larger release of Ca2+ from the SR leads to a greater binding of Ca2+ to troponin C, enhancing the interaction between actin and myosin filaments and thereby increasing the force of myocardial contraction.[3][5]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, data from closely related cardiac glycosides and general knowledge of their mechanism of action provide valuable insights.

Table 1: Inhibition of Na+/K+-ATPase by this compound and Related Compounds

| Compound | IC50 (Na+/K+-ATPase Inhibition) | Target Isoform(s) | Species/Tissue | Reference(s) |

| This compound | ~5 nM | Not specified | Rat pinealocytes | N/A |

| β-acetyldigoxin | Not specified | α1 > α3 | Human (expressed in yeast) | N/A |

Table 2: Illustrative Effects of Cardiac Glycosides on Cardiac Myocyte Function (Data for Digitoxin)

| Parameter | Condition | Change | Concentration | Reference(s) |

| Intracellular Ca2+ | GT1-7 cells | Dose-dependent increase | k1/2,app ≈ 178 nM | [1] |

| Contractile Force | Human isolated ventricular muscle | Dose-dependent increase | 0.1 µM - 1 µM | [6] |

Note: The data in Table 2 is for digitoxin and is presented to illustrate the expected dose-dependent effects of this compound on intracellular calcium and contractility.

Signaling Pathways and Logical Relationships

Positive Inotropic Effect

The signaling cascade leading to increased contractility is a direct consequence of Na+/K+-ATPase inhibition.

Arrhythmogenic Mechanism

The same mechanism that enhances contractility can also lead to cardiac arrhythmias, primarily through the development of delayed afterdepolarizations (DADs).

Experimental Protocols

In Vitro Na+/K+-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase activity.

Methodology:

-

Enzyme Preparation: Isolate cardiac membrane fractions rich in Na+/K+-ATPase from animal hearts (e.g., guinea pig, rat) through differential centrifugation.

-

Assay Buffer: Prepare a buffer containing MgCl2, KCl, NaCl, and ATP.

-

Reaction: Incubate the membrane preparation with varying concentrations of this compound in the assay buffer.

-

ATP Hydrolysis Measurement: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be quantified using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Measurement of Intracellular Calcium Concentration in Cardiomyocytes

Objective: To quantify the changes in intracellular Ca2+ concentration in response to this compound.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from animal hearts (e.g., rat, rabbit) using enzymatic digestion.

-

Fluorescent Dye Loading: Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM.

-

Microscopy: Place the loaded cells on a perfusion chamber mounted on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Drug Perfusion: Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution) and then introduce a solution containing a known concentration of this compound.

-

Data Acquisition and Analysis: Excite the fluorescent dye at appropriate wavelengths and record the emitted fluorescence. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to calculate the intracellular Ca2+ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (F/F0) is used to represent changes in Ca2+ levels.

Measurement of Cardiac Muscle Contractility

Objective: To assess the dose-dependent effect of this compound on the contractile force of cardiac muscle.

Methodology:

-

Tissue Preparation: Dissect a thin strip of cardiac muscle, such as a papillary muscle or a ventricular trabecula, from an animal heart.

-

Organ Bath Setup: Mount the muscle strip vertically in an organ bath containing oxygenated physiological salt solution at a constant temperature. One end of the muscle is fixed, and the other is attached to a force transducer.

-

Stimulation: Electrically stimulate the muscle at a fixed frequency to elicit regular contractions.

-

Drug Administration: After a stabilization period, add cumulative concentrations of this compound to the organ bath.

-

Data Recording and Analysis: Record the developed tension (contractile force) using the force transducer. Plot the percentage increase in contractile force against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Experimental Workflows

Workflow for Assessing Inotropic Effect

Workflow for Intracellular Calcium Measurement

Conclusion

The mechanism of action of this compound on cardiac muscle is a well-defined process initiated by the inhibition of the Na+/K+-ATPase. This primary event triggers a series of ionic shifts, culminating in an increased intracellular calcium concentration and enhanced myocardial contractility. While this positive inotropic effect is therapeutically beneficial in heart failure, the associated risk of calcium overload and subsequent arrhythmogenesis necessitates careful clinical management. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other cardiac glycosides, facilitating a deeper understanding of their therapeutic and toxicological profiles. Further research focusing on isoform-specific effects and the precise quantification of dose-dependent changes in intracellular ion concentrations will be crucial for the development of safer and more effective cardiac glycoside-based therapies.

References

- 1. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Positive inotropic effects of digitoxin- and digoxin-glucuronide in human isolated ventricular heart muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Acetyldigitoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of the Digitalis species, has been utilized in the management of heart failure and certain cardiac arrhythmias. Its therapeutic and toxic effects are primarily rooted in its interaction with the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiomyocytes. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used to elucidate its effects. The document is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Mechanism of Action

This compound's primary molecular target is the α-subunit of the Na+/K+-ATPase pump located on the extracellular aspect of the cardiomyocyte membrane.[1] Inhibition of this pump leads to a cascade of intracellular events:

-

Increased Intracellular Sodium: The primary consequence of Na+/K+-ATPase inhibition is a decrease in the extrusion of sodium ions (Na+) from the cell, leading to an accumulation of intracellular Na+.[1]

-

Increased Intracellular Calcium: The elevated intracellular Na+ concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in a reverse mode. This results in the extrusion of Na+ in exchange for the influx of calcium ions (Ca2+), thereby increasing the intracellular Ca2+ concentration.[1]

-

Enhanced Contractility: The increased cytosolic Ca2+ is taken up into the sarcoplasmic reticulum (SR). Subsequent action potentials trigger a larger release of Ca2+ from the SR, leading to a more forceful interaction between actin and myosin filaments and, consequently, an enhanced force of myocardial contraction (positive inotropic effect).[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its closely related analogue, β-acetyldigoxin, from in vitro studies.

Table 1: Inhibitory Activity against Na+/K+-ATPase

| Compound | Preparation | Parameter | Value | Reference |

| This compound | Isolated Rat Pinealocytes | IC50 | 5 nM | [2] |

| β-Acetyldigoxin | Human Na+/K+-ATPase α1β1 (expressed in yeast) | K D (+K+) | 14.1 ± 1.2 nM | [2] |

| β-Acetyldigoxin | Human Na+/K+-ATPase α2β1 (expressed in yeast) | K D (+K+) | 19.8 ± 1.9 nM | [2] |

| β-Acetyldigoxin | Human Na+/K+-ATPase α3β1 (expressed in yeast) | K D (+K+) | 30.2 ± 2.9 nM | [2] |

Note: Data for β-acetyldigoxin is provided as a close structural and functional analog to this compound. K D (+K+) values represent the dissociation constant in the presence of potassium, which is physiologically relevant.

Table 2: Effects on Cardiomyocyte Function (Data for related cardiac glycosides)

| Compound | Cell Type | Parameter | Value | Reference |

| Digitoxin | Cat Ventricular Myocytes | Inotropic Effect | Positive | [3] |

| Ouabain | Cat Ventricular Myocytes | Action Potential Duration Shortening | Yes | [3] |

| Actodigin | Cat Ventricular Myocytes | Action Potential Duration Shortening | Yes | [3] |

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for measuring Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Principle:

The enzymatic activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The total ATPase activity is measured in the presence of Na+, K+, and Mg2+. The ouabain-insensitive ATPase activity is measured in the presence of ouabain, a specific inhibitor of Na+/K+-ATPase. The Na+/K+-ATPase activity is then calculated as the difference between the total and ouabain-insensitive activities.

Materials:

-

Isolated cardiomyocyte membrane fraction (or purified Na+/K+-ATPase)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (100 mM)

-

Ouabain solution (10 mM)

-

Colorimetric reagent for phosphate detection (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare Reactions:

-

Total ATPase Activity: In a microcentrifuge tube, add the isolated membrane fraction to the Assay Buffer.

-

Ouabain-Insensitive Activity: In a separate tube, add the isolated membrane fraction to the Assay Buffer and add ouabain to a final concentration of 1 mM. Pre-incubate for 15 minutes at 37°C.

-

-

Initiate Reaction: Add ATP to both tubes to a final concentration of 5 mM to start the reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the colorimetric reagent, which typically contains an acid to stop the enzymatic activity.

-

Color Development: Allow the color to develop according to the manufacturer's instructions for the phosphate detection reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Determine the amount of Pi released by comparing the absorbance values to a standard curve generated using the phosphate standard solution.

-

Calculate Activity:

-

Calculate the total ATPase activity (nmol Pi/mg protein/min).

-

Calculate the ouabain-insensitive ATPase activity (nmol Pi/mg protein/min).

-

Na+/K+-ATPase Activity = Total ATPase Activity - Ouabain-Insensitive Activity.

-

-

Inhibition Curve: To determine the IC50 of this compound, perform the assay with varying concentrations of the compound and plot the percentage of Na+/K+-ATPase inhibition against the logarithm of the this compound concentration.

Workflow for Na+/K+-ATPase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on Na+/K+-ATPase activity.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in [Ca2+]i in isolated cardiomyocytes.

Principle:

Cardiomyocytes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, the fluorescence properties of the dye change, which can be measured using fluorescence microscopy.

Materials:

-

Isolated adult ventricular cardiomyocytes

-

Culture medium (e.g., M199)

-

Fura-2 AM or Fluo-4 AM fluorescent dye

-

Pluronic F-127

-

Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 glucose; pH 7.4)

-

Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4)

-

Ion-exchange perfusion system

Procedure:

-

Cell Plating: Plate freshly isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for at least 1-2 hours in culture medium.

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM (e.g., 2 µM) or Fluo-4 AM (e.g., 5 µM) in Tyrode's solution. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate the cells in the loading solution for 20-30 minutes at room temperature in the dark.

-

-

De-esterification: Wash the cells with fresh Tyrode's solution and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

-

Microscopy:

-

Mount the coverslip onto the stage of the fluorescence microscope.

-

Continuously perfuse the cells with Tyrode's solution at physiological temperature (37°C).

-

-

Data Acquisition:

-

For Fura-2, alternately excite the cells at 340 nm and 380 nm and collect the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.

-

For Fluo-4, excite the cells at ~494 nm and collect the emission at ~516 nm. The change in fluorescence intensity (ΔF/F0) is used to represent changes in [Ca2+]i.

-

-

Drug Application: After recording a stable baseline, perfuse the cells with Tyrode's solution containing the desired concentration of this compound.

-

Data Analysis: Analyze the changes in the fluorescence ratio or intensity to determine the effect of this compound on resting [Ca2+]i and the amplitude and kinetics of Ca2+ transients.

Experimental Workflow for [Ca2+]i Measurement

Caption: Workflow for measuring intracellular calcium changes in cardiomyocytes.

Patch-Clamp Electrophysiology

This protocol provides a general overview of the whole-cell patch-clamp technique to record action potentials and ion currents from isolated cardiomyocytes.

Principle:

A glass micropipette with a very small tip opening is used to form a high-resistance (gigaohm) seal with the cell membrane. The membrane patch under the pipette tip is then ruptured, providing low-resistance electrical access to the cell's interior. This allows for the control of the membrane potential (voltage-clamp) to study ion currents or the recording of the membrane potential (current-clamp) to study action potentials.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope with micromanipulators

-

Vibration isolation table

-

Perfusion system

-

External (bath) solution (e.g., Tyrode's solution)

-

Internal (pipette) solution (composition varies depending on the ion current being studied)

-

Borosilicate glass capillaries for pulling pipettes

Procedure:

-

Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a tip resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation:

-

Fill a micropipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, carefully approach a cardiomyocyte with the pipette tip while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a gigaohm seal.

-

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Recording:

-

Current-Clamp: In this mode, record the resting membrane potential and elicit action potentials by injecting brief current pulses.

-

Voltage-Clamp: In this mode, hold the membrane potential at a specific voltage and apply voltage steps to elicit and record specific ion currents.

-

-

Drug Application: After obtaining stable baseline recordings, perfuse the cell with the external solution containing this compound.

-

Data Analysis: Analyze the recorded action potentials for changes in duration, amplitude, and upstroke velocity. Analyze the recorded ion currents for changes in amplitude and kinetics.

Logical Flow of a Patch-Clamp Experiment

Caption: Logical steps involved in a whole-cell patch-clamp experiment.

Signaling Pathways

Beyond its primary mechanism of action, this compound can modulate other intracellular signaling pathways, which may contribute to both its therapeutic and toxic effects.

Src Kinase and Reactive Oxygen Species (ROS) Pathway

Inhibition of the Na+/K+-ATPase by cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src. This activation is thought to occur through a conformational change in the Na+/K+-ATPase upon glycoside binding, which facilitates the autophosphorylation and activation of an associated Src kinase. Activated Src can then trigger downstream signaling cascades, including the production of reactive oxygen species (ROS). This increase in ROS can lead to the oxidation and sensitization of ryanodine receptors (RyR2) on the sarcoplasmic reticulum, contributing to spontaneous Ca2+ release and potentially arrhythmogenesis.

This compound-Induced Src and ROS Signaling

Caption: this compound can activate Src kinase and ROS production.

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The activation of Src kinase by cardiac glycosides can also lead to the transactivation of the epidermal growth factor receptor (EGFR), which in turn can activate the Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK/ERK pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, and survival. While extensively studied in the context of cancer, its role in the cardiac effects of glycosides is an area of ongoing research.

This compound and the MAPK/ERK Signaling Pathway

References

Acetyldigitoxin: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a potent cardiac glycoside, has long been a subject of interest in cardiovascular medicine. This technical guide provides an in-depth overview of the natural sources of this compound, focusing primarily on the plant genus Digitalis. It details established and modern methodologies for its isolation and purification, including solvent-based extraction and supercritical fluid extraction, followed by chromatographic purification. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiac glycosides, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding of this compound's journey from plant to purified compound.

Natural Sources of this compound

This compound is a secondary metabolite found in several species of the foxglove plant, belonging to the genus Digitalis. The primary and most commercially significant source of this cardiac glycoside is Digitalis lanata (woolly foxglove).[1][2] Other species, such as Digitalis purpurea and Digitalis grandiflora, also contain this compound, though typically in lower concentrations.

The concentration of this compound and other cardiac glycosides in Digitalis plants can be influenced by various factors, including the specific plant species and cultivar, growing conditions, and harvest time. Desiccated leaves of Digitalis lanata can contain over 1% of cardiotonic heterosides, with lanatosides A, B, and C being the main components.[2] this compound is structurally related to digitoxin and is a derivative of lanatoside A.

Biosynthesis of this compound

The biosynthesis of this compound, like other cardiac glycosides in Digitalis species, is a complex process that begins with cholesterol. The pathway involves a series of enzymatic reactions that modify the sterol backbone and subsequently add sugar moieties. While the complete pathway to this compound is not fully elucidated, key steps have been identified.

The biosynthesis can be broadly divided into three stages:

-

Steroid Backbone Formation: The pathway initiates from cholesterol, which is converted to pregnenolone. This is a critical committed step in the biosynthesis of cardiac glycosides.

-

Cardenolide Aglycone Formation: Pregnenolone undergoes a series of hydroxylations, reductions, and the formation of the characteristic butenolide ring to form the cardenolide aglycone, digitoxigenin. Key enzymes involved in the early stages of this process include 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone 5β-reductase (P5βR).

-

Glycosylation and Acetylation: The digitoxigenin aglycone is then glycosylated with three digitoxose sugar units to form digitoxin. The terminal digitoxose is subsequently acetylated to yield α-acetyldigitoxin. This acetylation step is a crucial final modification in the biosynthesis of this compound within the plant.

Figure 1: Simplified biosynthetic pathway of this compound.

Isolation and Purification Methods

The isolation of this compound from its natural sources involves extraction from the plant material followed by purification to separate it from other closely related cardiac glycosides and plant constituents.

Conventional Solvent Extraction

A widely used method for the extraction of cardiac glycosides from Digitalis leaves is solvent extraction.

Experimental Protocol: Maceration and Liquid-Liquid Partitioning

-

Plant Material Preparation: Dried and powdered leaves of Digitalis lanata are used as the starting material.

-

Maceration: The powdered leaves are macerated in methanol or a hydroalcoholic solution (e.g., 50% or 70% ethanol) at an elevated temperature. This process extracts a broad range of compounds, including the cardiac glycosides.

-

Filtration: The mixture is filtered to separate the solid plant material from the liquid extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound, along with other cardiac glycosides, typically partitions into the ethyl acetate fraction.

-

Purification: The ethyl acetate fraction is concentrated and subjected to further purification steps, such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Figure 2: Workflow for solvent extraction of this compound.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a more modern and environmentally friendly "green" technique that has been successfully applied to the extraction of cardiac glycosides from Digitalis lanata. This method utilizes a supercritical fluid, typically carbon dioxide (CO₂), often with a polar co-solvent, to selectively extract the target compounds.

Experimental Protocol: Supercritical CO₂ Extraction with Methanol Modifier

-

Plant Material Preparation: Lyophilized and macerated Digitalis lanata leaf material is packed into the extraction vessel.

-

Extraction Conditions: The extraction is performed using supercritical CO₂ modified with a polar co-solvent like methanol.

-

Separation: The supercritical fluid containing the extracted compounds is depressurized in a separator, causing the CO₂ to return to its gaseous state and the extracted analytes to precipitate.

-

Collection: The collected extract, enriched in this compound and other cardiac glycosides, can then be further purified using chromatographic techniques.

| Parameter | Value | Reference |

| Extraction Fluid | Supercritical CO₂ with 20% Methanol | [1] |

| Temperature | 100 °C | [1] |

| Pressure | 380 bar | [1] |

| Extraction Time | 45 minutes | [1] |

| Recovery of Digoxin | 100% | [1] |

Note: While this data is for digoxin, the similar polarity of this compound suggests comparable extraction efficiency under these conditions.

Purification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the final purification and quantification of this compound from the crude extracts.

Experimental Protocol: Reversed-Phase HPLC

-

Column: A reversed-phase C18 or C8 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water and an organic solvent such as acetonitrile or methanol. The gradient is programmed to separate the different cardiac glycosides based on their polarity.

-

Detection: A UV detector set at a wavelength of 220-230 nm is used for the detection of the cardenolides.

-

Fraction Collection: The eluent corresponding to the this compound peak is collected.

-

Solvent Evaporation: The solvent is removed from the collected fraction, yielding the purified this compound.

Quantitative Data

The yield of this compound can vary significantly based on the source material and the extraction and purification methods employed. While specific yield data for this compound is not as abundant as for digoxin, the following table summarizes available information and provides context.

| Natural Source | Extraction Method | Key Parameters | Reported Yield/Content | Reference |

| Digitalis lanata leaves | Solvent Extraction | Maceration with 35% aqueous methanol | Not explicitly quantified for this compound, but the method is effective for isolating acetylated glycosides. | [3] |

| Digitalis lanata leaves | Supercritical Fluid Extraction | 20% MeOH-modified CO₂, 100 °C, 380 bar | Quantitative for acetyldigoxin and digoxin, though specific yield for this compound is not stated. | [1] |

| Digitalis lanata leaves (dried) | Not specified | Not specified | Contains lanatoside C (precursor to acetyldigoxin) at 55.8–153.2 µ g/100 mg. | [4] |

Conclusion

The isolation of this compound from its primary natural source, Digitalis lanata, is a multi-step process that has been refined over the years. Traditional solvent extraction methods remain effective, while modern techniques like supercritical fluid extraction offer a more environmentally friendly and potentially more efficient alternative. The purification of this compound to a high degree of purity relies heavily on chromatographic techniques, particularly HPLC. A thorough understanding of the biosynthetic pathway provides valuable insights for potential biotechnological approaches to enhance the production of this medicinally important cardiac glycoside. This guide provides a foundational understanding for researchers and professionals to build upon in their work with this compound.

References

- 1. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Extraction and quantitation of digoxin and acetyldigoxin from the Digitalis lanata leaf via near-supercritical methanol-modified carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyldigitoxin's Role in Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

November 19, 2025

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of Digitalis species, has long been utilized in the management of cardiac failure and arrhythmias.[1][2][3] Its therapeutic effects are rooted in its ability to modulate intracellular ion concentrations, primarily through the inhibition of the Na+/K+-ATPase pump.[4][5][6] However, emerging research has unveiled a more intricate role for this compound, demonstrating its capacity to trigger a cascade of cellular signaling events that extend beyond simple ion exchange. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound influences key signaling pathways, presents quantitative data on its activity, details relevant experimental protocols, and offers visual representations of the described cascades and workflows.

Primary Molecular Target: The Na+/K+-ATPase

The principal cellular receptor for this compound is the α-subunit of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular electrochemical gradients.[4] this compound binds to the extracellular aspect of this enzyme, instigating a series of events that underpin its physiological effects.[4]

Inhibition of Ion Pumping Function

The binding of this compound to the Na+/K+-ATPase inhibits its enzymatic activity, leading to a disruption of the normal ion flux across the cell membrane.[5][6] This inhibition results in:

-

An increase in the intracellular sodium ion (Na+) concentration.[4][5]

-

A subsequent alteration of the sodium-calcium (Na+/Ca2+) exchanger's function, leading to a rise in the intracellular calcium ion (Ca2+) concentration.[4][5]

This elevation in intracellular calcium is a cornerstone of the positive inotropic effect of cardiac glycosides in heart muscle cells, enhancing myocardial contractility.[5][6]

The Na+/K+-ATPase as a Signaling Scaffold

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of cardiac glycosides, including this compound, can initiate intracellular signaling cascades, in some cases independently of the inhibition of its pumping function. This "signalosome" complex can include various kinases and other signaling proteins, thereby coupling the Na+/K+-ATPase to downstream pathways that regulate a multitude of cellular processes.

This compound-Mediated Signaling Cascades

The interaction of this compound with the Na+/K+-ATPase signalosome triggers several key signaling pathways.

Activation of Src Kinase

A pivotal early event following the binding of cardiac glycosides to the Na+/K+-ATPase is the activation of Src, a non-receptor tyrosine kinase.[7][8] The Na+/K+-ATPase α1 subunit can interact with the SH2 domain of Src, maintaining it in an inactive state.[7] The binding of a cardiac glycoside like this compound can release the kinase domain of Src, leading to its activation.[7]

The Ras/Raf/MEK/ERK (MAPK) Pathway

Activated Src can, in turn, transactivate receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), leading to the stimulation of the Ras-Raf-MEK-ERK signaling cascade.[7][9] This pathway is a central regulator of cellular processes including proliferation, differentiation, and survival.[10] The activation of this cascade culminates in the phosphorylation of ERK1/2.[8][10]

The PI3K/Akt Pathway

Evidence suggests that cardiac glycosides can also stimulate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis. This activation is often downstream of Src and EGFR transactivation.

Generation of Reactive Oxygen Species (ROS)

This compound and other cardiac glycosides can induce the production of reactive oxygen species (ROS).[8] These ROS can act as second messengers, further modulating the activity of various signaling proteins and transcription factors, and contributing to the overall cellular response to the drug.

Intracellular Calcium Signaling

The this compound-induced rise in intracellular calcium concentration is not only a direct consequence of Na+/K+-ATPase inhibition but also a significant signaling event in itself.[4][11] Calcium ions are versatile second messengers that can activate a wide array of enzymes, such as protein kinase C (PKC) and calmodulin-dependent kinases, as well as influencing gene expression.[12][13][14]

Quantitative Data

The inhibitory potency of this compound on its primary target can be quantified by its half-maximal inhibitory concentration (IC50).

| Compound | Target | Cell Type | IC50 Value |

| This compound | Na+/K+-ATPase | Isolated rat pinealocytes | 5 nM[15][16] |

Experimental Protocols

The elucidation of this compound's role in cellular signaling relies on a variety of established experimental techniques.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: Na+/K+-ATPase hydrolyzes ATP to ADP and Pi. The rate of Pi production is proportional to the enzyme's activity. The activity is determined by measuring the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.[17][18][19]

Methodology:

-

Membrane Preparation: Isolate cell membranes containing the Na+/K+-ATPase from the cells or tissue of interest.

-

Reaction Setup: Prepare reaction mixtures containing the membrane fraction, ATP, and a buffer with appropriate concentrations of Na+, K+, and Mg2+. A parallel set of reactions should include a saturating concentration of ouabain to inhibit Na+/K+-ATPase activity specifically.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes) to allow the enzymatic reaction to proceed.[20]

-

Reaction Termination: Stop the reaction by adding a protein precipitant, such as trichloroacetic acid (TCA) or perchloric acid.[18][21]

-

Phosphate Detection: Centrifuge the samples to pellet the precipitated protein and measure the Pi concentration in the supernatant using a colorimetric method, such as the malachite green or ammonium molybdate assay.[21] The absorbance is typically read at a wavelength around 660 nm.[20][21]

-

Calculation: The specific Na+/K+-ATPase activity is calculated by subtracting the Pi concentration in the ouabain-containing samples (non-specific ATPase activity) from the total Pi concentration in the samples without ouabain. The result is then normalized to the amount of protein in the sample.

Western Blotting for ERK Phosphorylation

This technique is used to detect the activation of the ERK signaling pathway by identifying the phosphorylated form of the ERK protein.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to phosphorylated ERK (p-ERK) and total ERK.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel (typically 10-12%) and separate the proteins by electrophoresis.[22][23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution containing 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10][23]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK (e.g., anti-phospho-ERK1/2) overnight at 4°C.[10][22]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[10][22]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[22]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.[10][22]

Measurement of Intracellular Calcium Concentration

Fluorescent indicators are commonly used to measure changes in intracellular Ca2+ levels.

Principle: Ratiometric fluorescent dyes like Fura-2 AM change their excitation or emission spectra upon binding to Ca2+. The ratio of fluorescence at two different wavelengths is proportional to the intracellular Ca2+ concentration.[14][24][25]

Methodology:

-

Cell Loading: Incubate the cells with the membrane-permeable form of the dye (e.g., Fura-2 AM). Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

-

Treatment: After loading, wash the cells to remove excess dye and then treat them with this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For Fura-2, excitation wavelengths of 340 nm (for Ca2+-bound dye) and 380 nm (for Ca2+-free dye) are typically used, with emission measured at ~510 nm.[14][24]

-

Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is directly related to the intracellular Ca2+ concentration.[14]

Detection of Reactive Oxygen Species (ROS)

Cell-permeable fluorescent probes are widely used to detect intracellular ROS.

Principle: Probes like dichlorofluorescein diacetate (DCFH-DA) are non-fluorescent until they are oxidized by ROS within the cell, at which point they become highly fluorescent.[26]

Methodology:

-

Probe Loading: Incubate cells with DCFH-DA. The diacetate group is cleaved by intracellular esterases, forming DCFH.

-

Treatment: Treat the cells with this compound.

-

ROS-Mediated Oxidation: In the presence of ROS, DCFH is oxidized to the fluorescent dichlorofluorescein (DCF).[26]

-

Fluorescence Detection: The fluorescence of DCF can be measured using a fluorescence microscope, flow cytometer, or a microplate reader. The intensity of the fluorescence is proportional to the amount of ROS produced.[26]

Visualizations

This compound Signaling Pathway

Caption: this compound initiates signaling by inhibiting Na+/K+-ATPase.

Experimental Workflow for Western Blotting

Caption: Workflow for detecting protein phosphorylation via Western blot.

Conclusion

This compound's mechanism of action is multifaceted, extending far beyond its classical role as an inhibitor of the Na+/K+-ATPase ion pump. It is now understood to be a potent modulator of cellular signaling, capable of activating complex intracellular cascades including the Src/EGFR/MAPK and PI3K/Akt pathways. This activity, coupled with its influence on intracellular calcium and ROS levels, positions this compound as a molecule with significant impact on fundamental cellular processes such as proliferation and survival. A thorough understanding of these signaling pathways is not only crucial for optimizing its therapeutic use in cardiology but also opens avenues for its potential repositioning in other therapeutic areas, including oncology. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other cardiac glycosides in the context of cellular signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Clinical studies of a cardiotonic glycoside: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Acetyldigoxin? [synapse.patsnap.com]

- 6. What is Acetyldigoxin used for? [synapse.patsnap.com]

- 7. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Heart failure drug digitoxin induces calcium uptake into cells by forming transmembrane calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glpbio.com [glpbio.com]

- 16. glpbio.com [glpbio.com]

- 17. Na+/K+-ATPase activity test [bio-protocol.org]

- 18. znaturforsch.com [znaturforsch.com]

- 19. journals.physiology.org [journals.physiology.org]

- 20. assaygenie.com [assaygenie.com]

- 21. researchgate.net [researchgate.net]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. berthold.com [berthold.com]

- 25. berthold.com [berthold.com]

- 26. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]

Acetyldigitoxin: A Deep Dive into its Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of acetyldigitoxin, a cardiac glycoside used in the management of heart failure. This document synthesizes available data to offer a detailed resource for researchers and professionals in drug development, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways and workflows.

Quantitative Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound, primarily derived from a study in humans using radiolabeled ³H-α-acetyldigitoxin.

Table 1: Pharmacokinetic Parameters of ³H-α-Acetyldigitoxin in Humans Following Intravenous (i.v.) and Oral (p.o.) Administration [1]

| Parameter | Intravenous (n=5) | Oral (n=3) |

| Plasma Half-Life | 8.5 ± 1.0 days | 8.8 ± 1.0 days |

| Urinary Excretion (6 days) | 20.9 ± 3.6 % of dose | 21.3 ± 2.9 % of dose |

| Fecal Excretion (18 days, n=2) | 14.3 - 16.1 % of dose | 22.3 % of dose (n=1) |

| Plasma Protein Binding | 80.8 ± 2.0 % | 80.8 ± 2.0 % |

| Volatile Plasma Radioactivity | 4.07 ± 0.1 % | 6.78 ± 0.2 % |

Table 2: Metabolite Distribution in Urine [1]

| Administration Route | Digitoxin as a Percentage of Chloroform-Extracted ³H-Activity |

| Intravenous | 63% |

| Oral | 53% |

Experimental Protocols

This section details a generalized experimental protocol for a human pharmacokinetic study of this compound, based on the methodologies described in the available literature[1].

Study Design and Population

-

Study Type: Open-label, single-dose pharmacokinetic study.

-

Subjects: A small cohort of patients with cardiovascular disease.

-

Ethical Considerations: The study protocol should be approved by an institutional review board, and all participants must provide informed consent.

Drug Administration

-

Intravenous (i.v.) Cohort: A single dose of ³H-α-acetyldigitoxin is administered intravenously.

-

Oral (p.o.) Cohort: A single oral dose of ³H-α-acetyldigitoxin is administered.

Sample Collection

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose for up to several days) to characterize the plasma concentration-time profile.

-

Urine and Feces Collection: Total urine and feces are collected for an extended period (e.g., up to 18 days) to determine the extent and routes of excretion.

Sample Analysis

-

Radioactivity Measurement: The total radioactivity in plasma, urine, and fecal homogenates is quantified using liquid scintillation counting to determine the concentration of the radiolabeled drug and its metabolites.

-

Metabolite Profiling:

-

Plasma and urine samples are subjected to solvent extraction (e.g., with chloroform) to separate parent drug and metabolites based on their polarity.

-

Thin-layer chromatography (TLC) is employed to separate and identify the radioactive components in the extracts. The identity of metabolites, such as digitoxin, is confirmed by comparing their chromatographic behavior to that of authentic standards.

-

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including:

-

Plasma half-life (t½)

-

Apparent volume of distribution (Vd)

-

Total body clearance (CL)

-

Extent of urinary and fecal excretion

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound, like other cardiac glycosides, exerts its therapeutic effect by inhibiting the Na+/K+ ATPase pump in myocardial cells. This inhibition triggers a cascade of events leading to increased cardiac contractility.[2] The binding of this compound to the α-subunit of the Na+/K+ ATPase also activates intracellular signaling pathways, including the Src/Ras/Raf/MEK/ERK cascade.[3][4]

Caption: this compound's mechanism of action and associated signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a clinical pharmacokinetic study of a drug like this compound.

Caption: A generalized workflow for a clinical pharmacokinetic study.

References

- 1. [Studies on metabolism and pharmacokinetics of alpha-acetyldigitoxin in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

Acetyldigitoxin: An In-depth Technical Guide to Molecular Targets Beyond the Sodium Pump

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyldigitoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has long been utilized in the management of heart failure and certain cardiac arrhythmias. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase (sodium pump), leading to increased intracellular calcium concentrations and enhanced cardiac contractility. However, a growing body of evidence suggests that the pharmacological actions of this compound and other cardiac glycosides extend beyond this well-established target. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the sodium pump, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of associated signaling pathways. While direct quantitative data for this compound is often limited, this guide incorporates data from the closely related and structurally similar cardiac glycosides, digoxin and digitoxin, to infer potential off-target interactions.

Quantitative Data on Off-Target Interactions

The following tables summarize the available quantitative data for the interaction of cardiac glycosides with molecular targets other than the Na+/K+-ATPase. It is important to note that much of the existing research has been conducted with digoxin and digitoxin; these values are presented as estimations for the potential activity of this compound.

| Compound | Target/Pathway | Cell Line(s) | IC50/EC50 | Reference(s) |

| This compound | Na+/K+-ATPase | Isolated rat pinealocytes | 5 nM | [1] |

| Digoxin | Src Kinase | PC-9, PC-9-IR | ~0.1 µM | [2] |

| Digitoxin | Na+/K+-ATPase | H1975 | 0.78 µM (EC50) | [3] |

| Digitoxin | Cell Viability (H1975) | H1975 | 0.19 ± 0.06 µM (CC50) | [3] |

Table 1: Inhibition Constants of Cardiac Glycosides on Various Targets.

| Compound | Pathway | Effect | Cell Line(s) | Concentration | Reference(s) |

| Digitoxin | NF-κB Activation (TNF-α induced) | Inhibition (~80%) | HeLa | Not specified | [4] |

| Digoxin | NF-κB and TNF-α-stimulated NF-κB activity | Inhibition | Raji, NAMALWA | Not specified | [5] |

| Digitoxin | c-Myc IRES-mediated translation | Inhibition | Not specified | Not specified | [6] |

| Lanatoside C | STAT3 | Inhibition | HuCCT-1, TFK-1 | Not specified | [7] |

Table 2: Effects of Cardiac Glycosides on Signaling Pathways.

Signaling Pathways Beyond Na+/K+-ATPase Inhibition

This compound and related cardiac glycosides modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation.

Src Kinase Signaling

Cardiac glycosides can activate Src, a non-receptor tyrosine kinase, which is a key component of the Na+/K+-ATPase signalosome. This interaction can trigger downstream signaling cascades, including the MAPK/ERK pathway.[8] Digoxin has been shown to significantly suppress Src activity and its protein expression in a dose- and time-dependent manner in non-small cell lung cancer cells.[2]

Caption: this compound interaction with the Na+/K+-ATPase activates Src kinase, which in turn modulates the MAPK/ERK signaling pathway, impacting cell proliferation.

NF-κB Signaling Pathway

Digitoxin has been demonstrated to potently block the activation of the TNF-α/NF-κB signaling pathway. This inhibition occurs by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor 1 (TNFR1).[4] This mechanism suggests a potential anti-inflammatory role for this compound. Digoxin has also been shown to inhibit NF-κB activity in Burkitt's lymphoma cells.[5]

Caption: this compound may inhibit the NF-κB signaling pathway by blocking the recruitment of TRADD to TNFR1.

c-Myc IRES-Mediated Translation

Cardiac glycosides have been identified as inhibitors of internal ribosome entry site (IRES)-mediated translation of the c-Myc oncogene.[6][9] By suppressing the translation of c-Myc, a key regulator of cell growth and proliferation, this compound could exert anti-cancer effects.

Caption: this compound can potentially inhibit the IRES-mediated translation of c-Myc mRNA, leading to reduced cell growth.

Experimental Protocols

Target Deconvolution using Chemical Proteomics

This protocol outlines a general workflow for identifying the protein targets of this compound using an affinity-purification mass spectrometry (AP-MS) approach.

Caption: Workflow for identifying this compound binding partners using affinity-purification mass spectrometry.

Methodology:

-

Probe Synthesis: Synthesize an this compound analog with a linker arm suitable for immobilization on a solid support (e.g., agarose or magnetic beads).

-

Affinity Purification:

-

Incubate the immobilized this compound with cell or tissue lysates.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins.

-

-

Mass Spectrometry:

-

Digest the eluted proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins from the MS/MS spectra using a protein database.

-

Quantify the relative abundance of identified proteins between the this compound-treated and control samples to identify specific binding partners.

-

TNF-α-induced TRADD Recruitment Assay

This protocol describes a co-immunoprecipitation (Co-IP) method to assess the effect of this compound on the interaction between TNFR1 and TRADD.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HEK293T) and treat with this compound at various concentrations for a specified time.

-

Stimulation: Stimulate the cells with TNF-α to induce the formation of the TNFR1 signaling complex.

-

Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for TNFR1.

-

Capture the antibody-protein complexes using protein A/G beads.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies against TRADD and TNFR1 to detect their presence in the complex.

-

In Vitro c-Myc IRES Translation Assay

This protocol details a bicistronic luciferase reporter assay to measure the effect of this compound on c-Myc IRES activity.

Methodology:

-

Plasmid Construction: Construct a bicistronic reporter plasmid containing a cap-dependent Renilla luciferase gene followed by the c-Myc IRES sequence and a firefly luciferase gene.

-

Cell Transfection and Treatment: Transfect a suitable cell line with the reporter plasmid and treat with varying concentrations of this compound.

-

Luciferase Assay: After a defined incubation period, lyse the cells and measure the activities of both Renilla and Firefly luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity. A decrease in this ratio in the presence of this compound indicates inhibition of c-Myc IRES-mediated translation.

Src Kinase Activity Assay

This protocol describes a method to measure the effect of this compound on Src kinase activity.[10][11][12]

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and lyse them to obtain total protein extracts.

-

Immunoprecipitation (optional): Immunoprecipitate Src kinase from the cell lysates to isolate it from other kinases.

-

Kinase Reaction:

-

Incubate the cell lysate or immunoprecipitated Src with a specific Src substrate and ATP in a kinase reaction buffer.

-

The reaction can be monitored by measuring the consumption of ATP using a luminescent assay (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylation of the substrate using a specific antibody in a Western blot or ELISA format.

-

-

Data Analysis: Compare the kinase activity in this compound-treated samples to untreated controls to determine the inhibitory or stimulatory effect.

Conclusion

The therapeutic and biological activities of this compound are not solely dependent on its interaction with the Na+/K+-ATPase. This technical guide has highlighted several key molecular targets and signaling pathways that are likely modulated by this cardiac glycoside, including Src kinase, NF-κB, and c-Myc IRES-mediated translation. While direct quantitative data for this compound remains an area for further investigation, the information gathered from related compounds provides a strong foundation for future research. The detailed experimental protocols provided herein offer a practical framework for scientists and drug development professionals to further explore the multifaceted pharmacology of this compound and its potential for therapeutic applications beyond cardiology, particularly in the realm of oncology and inflammatory diseases. Further research employing advanced techniques such as quantitative proteomics will be instrumental in fully elucidating the complete target profile of this compound and unlocking its full therapeutic potential.

References

- 1. glpbio.com [glpbio.com]

- 2. Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Cardiac glycosides inhibit TNF-α/NF-κB signaling by blocking recruitment of TNF receptor-associated death domain to the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of digoxin on cell cycle, apoptosis and NF-κB pathway in Burkitt's lymphoma cells and animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of cardiac glycoside molecules as inhibitors of c-Myc IRES-mediated translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. SRC Kinase Enzyme System [promega.jp]

Acetyldigitoxin and its Impact on Intracellular Calcium Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyldigitoxin, a cardiac glycoside derived from the leaves of the Digitalis species, exerts a significant influence on intracellular calcium concentration, a cornerstone of its therapeutic and toxic effects. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action on intracellular calcium homeostasis. It summarizes key quantitative data, details experimental methodologies for studying these effects, and presents visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action: A Cascade to Calcium Elevation

The primary molecular target of this compound is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2][3] this compound binds to the extracellular α-subunit of this pump, inhibiting its function.[1] This inhibition leads to a cascade of events culminating in an increase in the intracellular calcium concentration:

-

Inhibition of Na+/K+-ATPase: this compound's binding to the Na+/K+-ATPase pump impedes the transport of three sodium ions out of the cell and two potassium ions into the cell.[2]

-

Increased Intracellular Sodium: The reduced activity of the pump results in an accumulation of sodium ions within the cytoplasm.[1][4]

-

Altered Na+/Ca2+ Exchanger (NCX) Function: The elevated intracellular sodium concentration diminishes the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium from the cell. The NCX typically transports three sodium ions into the cell in exchange for one calcium ion out.[5] With a higher intracellular sodium level, the efficiency of this calcium extrusion is significantly reduced.[1][5]

-

Elevated Intracellular Calcium: The net effect is a decrease in calcium efflux, leading to a rise in the cytosolic calcium concentration.[1][5] This increased calcium is then available for uptake into the sarcoplasmic reticulum (SR), leading to greater calcium release during subsequent action potentials and enhanced cardiac contractility.[5]

It is important to note that at therapeutic concentrations, these changes in intracellular sodium may be subtle, on the order of a 1 mM increase, yet sufficient to produce a significant inotropic effect.[4] However, at toxic concentrations, the alterations in ion gradients become more pronounced, leading to arrhythmias.[6]

Quantitative Data on Intracellular Calcium Modulation

A key study by Arispe et al. (2008) investigated the dose-dependent effect of digitoxin on intracellular calcium concentration in cultured cells.[8] The findings from this study are summarized in the table below and serve as a strong proxy for the expected effects of this compound.

| Digitoxin Concentration (nM) | Peak Change in Intracellular Ca2+ (nM) | Percentage of Cells Responding |

| 0 | 0 | 0% |

| 40 | ~25 | ~10% |

| 100 | ~75 | ~50% |

| 200 | ~150 | ~85% |

| 400 | ~225 | ~90% |

Data adapted from Arispe et al. (2008).[8] The study utilized GT1-7 cells and the calcium-sensitive probe FURA-2 AM. A response was defined as a change of at least 25 nM from the baseline intracellular calcium concentration.

Experimental Protocols for Measuring Intracellular Calcium

The following is a detailed methodology for measuring changes in intracellular calcium concentration induced by this compound, based on established protocols using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents

-

This compound stock solution (in DMSO or ethanol)

-

Cultured cells (e.g., cardiac myocytes, H9c2 cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

HEPES

-

Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm.

Cell Preparation and Seeding

-

Culture cells in appropriate growth medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Once confluent, wash the cells with phosphate-buffered saline (PBS) and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh growth medium and determine the cell concentration.

-

Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

-